Isoprenaline hydrochloride

描述

DL-Isoprenaline hydrochloride is a member of catechols.

Isoproterenol Hydrochloride is the hydrochloride salt form of isoproterenol, a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties. Isoproterenol exerts its effect on the beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and cardiac output. In addition, isoproterenol acts on beta-2 adrenergic receptors in bronchiolar and vascular smooth muscle, thereby causing smooth muscle relaxation.

ISOPROTERENOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956 and is indicated for congestive heart failure.

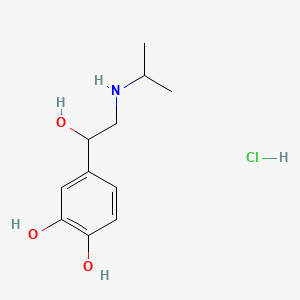

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWCYIEJAOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3.ClH, C11H18ClNO3 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025486 | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |

| Record name | SID50085961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51-30-9, 949-36-0 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Isoproterenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isomenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprenaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

338 to 340 °F (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isoprenaline Hydrochloride on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline hydrochloride, also known as isoproterenol, is a synthetic catecholamine that functions as a potent, non-selective agonist for beta-adrenergic receptors (β-ARs).[1] Structurally similar to the endogenous catecholamine adrenaline, isoprenaline has been a cornerstone pharmacological tool for decades in the study of the sympathetic nervous system and has seen clinical use in the management of bradycardia and heart block.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of isoprenaline on β-adrenergic receptors, with a focus on its binding characteristics, downstream signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Non-Selective Beta-Adrenergic Agonism

Isoprenaline exerts its physiological effects by binding to and activating β-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[3] There are three main subtypes of β-receptors: β1, β2, and β3. Isoprenaline is considered a non-selective agonist, meaning it can activate all three subtypes, although its affinity and potency can vary between them.[1][4]

Upon binding, isoprenaline induces a conformational change in the receptor, which facilitates the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, leading to the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This elevation in intracellular cAMP is the central event that initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).

Quantitative Pharmacology of Isoprenaline

The interaction of isoprenaline with β-adrenergic receptors can be quantified through various parameters, including its binding affinity (Ki or Kd) and its functional potency (EC50). The following tables summarize key quantitative data for isoprenaline at human β-adrenergic receptor subtypes, primarily from studies using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human receptors.

| Parameter | Receptor Subtype | Reported Value (nM) | Cell System/Assay |

| EC50 (cAMP Accumulation) | Human β1-AR | 100 | CHO cells |

| Human β2-AR | 3.9 | CHO cells | |

| Human β3-AR | ~1000 | CHO cells |

Table 1: Potency (EC50) of Isoprenaline for cAMP Accumulation at Human β-Adrenergic Receptor Subtypes.[4]

Signaling Pathways Activated by Isoprenaline

The primary signaling pathway initiated by isoprenaline is the Gs-adenylyl cyclase-cAMP-PKA cascade. However, the downstream effects are tissue- and receptor subtype-specific.

Canonical Gs-cAMP-PKA Signaling Pathway

Activation of PKA by cAMP leads to the phosphorylation of various downstream target proteins, resulting in diverse physiological responses:

-

β1-Adrenergic Receptors: Primarily located in the heart, their stimulation by isoprenaline leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

-

β2-Adrenergic Receptors: Abundant in the smooth muscle of the bronchioles and blood vessels. Isoprenaline binding to β2-receptors causes smooth muscle relaxation, leading to bronchodilation and vasodilation.

-

β3-Adrenergic Receptors: Found in adipose tissue and the bladder. Their activation by isoprenaline is involved in lipolysis and relaxation of the detrusor muscle.

Experimental Protocols

The characterization of isoprenaline's interaction with β-adrenergic receptors relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of isoprenaline for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells (e.g., CHO or HEK293) stably expressing the human β-adrenergic receptor subtype of interest to high confluency.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in a fresh binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

2. Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) to each well.

-

Add increasing concentrations of unlabeled isoprenaline to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist like propranolol).

-

Initiate the binding reaction by adding the prepared cell membranes (typically 10-50 µg of protein per well).

-

Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each isoprenaline concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the isoprenaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of isoprenaline that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of isoprenaline to stimulate the production of intracellular cAMP.

1. Cell Culture and Seeding:

-

Culture cells (e.g., CHO or HEK293) stably expressing the human β-adrenergic receptor subtype of interest.

-

Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.

2. Agonist Stimulation:

-

On the day of the assay, remove the culture medium and wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) in the assay buffer for 15-30 minutes at 37°C. This prevents the degradation of cAMP.

-

Add varying concentrations of isoprenaline to the wells. Include a vehicle control (buffer with PDE inhibitor only).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

3. Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.[5]

4. Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the isoprenaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of isoprenaline that produces 50% of the maximal response).

Conclusion

This compound is a powerful pharmacological tool that acts as a non-selective agonist at β1, β2, and β3-adrenergic receptors. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to a wide range of physiological effects, particularly on the cardiovascular and respiratory systems. The quantitative characterization of its binding affinity and functional potency through assays such as radioligand binding and cAMP accumulation is crucial for understanding its pharmacological profile and for the development of more selective adrenergic agents. This in-depth technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals working with this important compound.

References

What are the cardiovascular effects of Isoprenaline hydrochloride?

An In-depth Technical Guide to the Cardiovascular Effects of Isoprenaline Hydrochloride

Introduction

This compound (also known as isoproterenol (B85558) hydrochloride) is a potent, synthetic sympathomimetic amine structurally related to epinephrine.[1] It functions as a non-selective β-adrenergic receptor agonist, exerting significant effects on the cardiovascular system.[2][3] Its primary actions include stimulating the heart and relaxing smooth muscle in various tissues.[3][4] Clinically, it is used in the management of bradycardia (slow heart rate), heart block, and as an adjunctive therapy in certain types of shock.[3][5] This guide provides a detailed technical overview of the cardiovascular effects of this compound, focusing on its mechanism of action, electrophysiological and hemodynamic consequences, and its application in experimental research.

Mechanism of Action

This compound exerts its effects by binding to and activating both β1 and β2 adrenergic receptors with high potency and very low affinity for α-adrenergic receptors.[1][2]

-

β1-Adrenergic Receptors: Primarily located in the heart, stimulation of these receptors is responsible for the direct cardiac effects of Isoprenaline.[2][3] Activation leads to increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and accelerated atrioventricular (AV) conduction (positive dromotropy).[2]

-

β2-Adrenergic Receptors: Found predominantly in the smooth muscle of the bronchi, skeletal muscle vasculature, and other tissues.[2] Isoprenaline's agonism at these receptors leads to smooth muscle relaxation, resulting in bronchodilation and significant vasodilation in skeletal, renal, and mesenteric vascular beds.[2][5]

The downstream signaling cascade initiated by β-adrenergic receptor activation is crucial to its cardiovascular effects. This process involves a G-protein coupled receptor system.[2][6] Upon Isoprenaline binding, the associated G-stimulatory (Gs) protein activates the enzyme adenylyl cyclase.[6] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates several target proteins, including L-type calcium channels and ryanodine (B192298) receptors on the sarcoplasmic reticulum.[6] This phosphorylation enhances calcium influx into cardiomyocytes and calcium release from intracellular stores, respectively, leading to increased contractility and heart rate.[6][7]

References

- 1. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. drugs.com [drugs.com]

- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and stability of Isoprenaline hydrochloride solution

An In-depth Technical Guide to the Chemical Properties and Stability of Isoprenaline Hydrochloride Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of this compound (also known as isoproterenol (B85558) hydrochloride). The information is intended to support research, development, and formulation activities involving this potent non-selective β-adrenergic agonist. All quantitative data is summarized in tables for clarity, and key experimental protocols are detailed.

Chemical and Physical Properties

This compound is the hydrochloride salt of isoprenaline, a synthetic catecholamine.[1] It is a white or nearly white crystalline powder that is odorless and has a slightly bitter taste.[2][3] Key physicochemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | [1] |

| Synonyms | Isoproterenol hydrochloride, Isoprenaline HCl | [4] |

| Molecular Formula | C₁₁H₁₇NO₃·HCl | [2][5] |

| Molecular Weight | 247.72 g/mol | [1][5] |

| Appearance | White or almost white, crystalline powder | [2] |

| Melting Point | Approx. 165-175 °C with decomposition | [2][3] |

| Solubility | Freely soluble in water; sparingly soluble in ethanol; practically insoluble in ether and methylene (B1212753) chloride. | [2][3] |

| pH of Solution (10 mg/mL) | 4.5 - 6.0 | [2] |

| UV Maximum (in 0.005 M H₂SO₄) | ~280 nm | [2] |

Stability of this compound Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation and clinical use. The primary degradation pathway is the oxidation of its catechol ring system, which is susceptible to several environmental factors.[6][7][8]

Key Factors Influencing Stability

-

pH : The pH of the solution is the primary determinant of this compound's stability.[9] Degradation via autoxidation sharply increases at a pH above 6.[9] Studies have shown optimal stability at a pH between 3.0 and 4.5, with significant degradation occurring at pH 5.0 and above.[8] A solution with a pH of 3.8 remained stable and colorless throughout a 9-day study.[9]

-

Light : Exposure to light and air can cause the solution to darken in color, indicating degradation.[1][2] To ensure stability, solutions should be protected from light, for instance, by using amber or ultraviolet light-blocking bags.[10][11]

-

Temperature : Higher temperatures accelerate the degradation process.[2][6] Studies show that this compound solutions are significantly more stable when stored under refrigeration (e.g., 3°C-5°C) compared to room temperature (23°C-25°C).[9][10] The rate constants for degradation can increase 10 to 100 times over a 25-degree temperature increase.[6][7]

-

Oxidation : The catechol functional group is highly susceptible to oxidation, leading to the formation of quinone-intermediates.[8] This process can be initiated by high pH, light, and the presence of metal ions.[8] The use of antioxidants is often necessary to prevent oxidative degradation.[6][7]

-

Additives and Diluents :

-

Antioxidants : Ascorbic acid and sodium bisulfite have been shown to be effective antioxidants in retarding the degradation of isoprenaline solutions.[6][7]

-

Chelating Agents : Sequestering agents like EDTA do not appear to reduce the rate of degradation and, in some cases, may even enhance it.[6][7]

-

Diluents : The choice of diluent impacts stability. A study found that the concentration of this compound changed by more than 10% after two hours when prepared with 5% or 10% glucose solutions, whereas it remained stable for longer periods in 0.9% sodium chloride.[11][12]

-

Caption: Simplified degradation pathway of Isoprenaline.

Summary of Stability Studies

Various studies have evaluated the stability of this compound under different conditions. The results are summarized in Table 2.

Table 2: Summary of Stability Studies on this compound Solutions

| Concentration | Diluent | Storage Container | Temperature | Light Conditions | Duration | Stability Results (% Remaining) | Reference |

| 0.2 mg/mL | - | Glass vials & Polypropylene syringes | 5°C | Not specified | 9 days | 93.1% - 93.9% | [9] |

| 4 µg/mL | 0.9% Sodium Chloride | PVC bags | 3°C-5°C | UV light-blocking bags | 90 days | >90% | [10][12] |

| 4 µg/mL | 0.9% Sodium Chloride | PVC bags | 23°C-25°C | UV light-blocking bags | 90 days | >90% | [10][12] |

| Not Specified | 5% or 10% Glucose | Not specified | Room Temp (24°C ± 1°C) | No light protection | 2 hours | >10% degradation | [11] |

| Not Specified | Dextrose 5% | Not specified | Room Temp | Protected from light | 250 hours | ~90% | [9] |

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for the accurate quantification of this compound in the presence of its degradation products.[13]

General Stability Testing Workflow

The following diagram outlines a typical workflow for assessing the stability of an this compound solution.

Caption: Experimental workflow for stability testing.

Physical Stability Assessment

Physical stability is evaluated through the following methods:

-

Visual Examination : Samples are visually inspected against a black and white background for any signs of precipitation, cloudiness, or color change.[10][12] Solutions should remain clear and colorless.[9]

-

pH Measurement : The pH of the solution is measured at each time point to check for significant changes.[9][10]

Chemical Stability Assessment: Analytical Methods

A validated, stability-indicating chromatographic method is required.

Method 1: High-Performance Liquid Chromatography (HPLC) [9]

-

System : Agilent 1100 or equivalent with a quaternary pump and UV detector.

-

Column : Kinetex C18 (5 µm, 250mm × 4.6mm) or equivalent.[9]

-

Mobile Phase : A mixture of a buffer and methanol (B129727) (e.g., 80:20 v/v). The buffer consists of 1.76 g of sodium 1-heptanesulfonate in 800 mL of water, adjusted to pH 3.0 with 1 M phosphoric acid.[9]

-

Stability Criteria : The solution is considered stable if the remaining drug concentration is >90% of the initial concentration.[9]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

-

This method offers high sensitivity and specificity and can be used to evaluate chemical stability.[10][12] Samples are considered stable if there is less than 10% degradation from the initial concentration.[10][12]

Mechanism of Action and Signaling Pathway

Isoprenaline is a non-selective agonist of β₁ and β₂-adrenergic receptors with almost no activity at α-adrenergic receptors at lower concentrations.[5][14] Its therapeutic effects, such as cardiac stimulation and bronchodilation, are mediated through the G-protein coupled receptor (GPCR) signaling pathway.

Caption: Isoprenaline β-adrenergic signaling pathway.

References

- 1. (+-)-Isoproterenol hydrochloride | C11H18ClNO3 | CID 5807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. This compound | 51-30-9 [chemicalbook.com]

- 4. isoprenaline (PD009570, JWZZKOKVBUJMES-UHFFFAOYSA-N) [probes-drugs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]

- 9. heraldopenaccess.us [heraldopenaccess.us]

- 10. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jpsionline.com [jpsionline.com]

- 14. Isoprenaline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Isoprenaline Hydrochloride: Discovery, and Historical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline hydrochloride, also known as isoproterenol (B85558), is a synthetic catecholamine that has played a pivotal role in the understanding of the autonomic nervous system and the development of adrenergic pharmacology. As a non-selective β-adrenergic receptor agonist, its discovery and subsequent use in research were instrumental in the characterization of β-adrenergic receptors and the elucidation of their physiological functions. This technical guide provides a comprehensive overview of the discovery of isoprenaline, its historical research applications in cardiovascular and respiratory studies, detailed experimental protocols from seminal research, and a summary of key quantitative data.

Discovery and Historical Context

Isoprenaline was first synthesized in the 1940s, emerging from research focused on modifying the structure of epinephrine (B1671497) to create analogues with more selective actions.[1][2] It was one of the first synthetic sympathomimetic amines and the first compound to be identified as a selective β-adrenergic receptor agonist.[1] The medical application of this compound was approved in the United States in 1947.[1]

A landmark in the history of isoprenaline's scientific impact was the work of Raymond P. Ahlquist in 1948. Through a series of experiments on various animal tissues, Ahlquist observed that the effects of several sympathomimetic amines, including isoprenaline, could be categorized into two distinct rank orders of potency. This led him to propose the existence of two types of adrenergic receptors, which he termed alpha (α) and beta (β) adrenoceptors. Isoprenaline was unique in its potent activity at β-receptors with minimal to no effect on α-receptors, making it an invaluable tool for selectively studying β-adrenergic responses.

Chemical Synthesis

Inferred Historical Synthesis Protocol

-

Preparation of 3,4-dihydroxy-α-chloroacetophenone: This intermediate was likely synthesized via a Friedel-Crafts acylation of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction would have been carried out in an inert solvent, followed by workup and purification.

-

Amination with Isopropylamine (B41738): The chloroacetophenone derivative would then be reacted with isopropylamine to introduce the isopropylamino group. This nucleophilic substitution reaction would likely have been performed in a suitable solvent such as ethanol, potentially at an elevated temperature to drive the reaction to completion.

-

Reduction of the Ketone: The resulting aminoketone would then be reduced to the corresponding alcohol. Common reducing agents of that period, such as catalytic hydrogenation (e.g., using a palladium or platinum catalyst) or chemical reducing agents, would have been employed.

-

Salt Formation: Finally, the free base of isoprenaline would be converted to its hydrochloride salt by treating a solution of the base with hydrochloric acid. The resulting this compound would then be isolated by crystallization and purified.

A more modern and detailed laboratory-scale synthesis is described in various patents and publications.[3] This process typically involves reacting 2-chloro-1-(3,4-dihydroxyphenyl)ethanone with isopropylamine, followed by treatment with hydrochloric acid and subsequent hydrogenation with a palladium on charcoal catalyst.[3]

Mechanism of Action and Signaling Pathway

Isoprenaline exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). There are three main subtypes of β-receptors: β1, β2, and β3. Isoprenaline is a non-selective agonist, meaning it activates all three subtypes.

Upon binding of isoprenaline, the β-adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated α-subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a second messenger. The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.

Historical Research Applications and Experimental Protocols

Isoprenaline's selective action on β-receptors made it an indispensable tool in early cardiovascular and respiratory research.

Cardiovascular Research

In the mid-20th century, isoprenaline was extensively used to study the effects of β-adrenergic stimulation on the heart and vasculature. These studies were crucial in defining the positive chronotropic (increased heart rate) and inotropic (increased contractility) effects mediated by β1-receptors in the heart, and the vasodilation mediated by β2-receptors in blood vessels.

This protocol is a generalized representation based on methodologies described in studies from that era.

-

Subject Selection: Healthy male volunteers, typically aged 20-40 years, with no history of cardiovascular disease, were recruited. Subjects were instructed to abstain from caffeine (B1668208) and alcohol for at least 12 hours prior to the study.

-

Instrumentation:

-

Antecubital veins in both arms were cannulated, one for drug infusion and the other for blood sampling.

-

Heart rate was continuously monitored using an electrocardiogram (ECG).

-

Blood pressure was measured at regular intervals using a brachial artery cuff and a mercury sphygmomanometer. In some studies, intra-arterial catheters were used for continuous blood pressure monitoring.

-

-

Procedure:

-

Subjects rested in a supine position for at least 30 minutes to establish baseline physiological parameters.

-

This compound was dissolved in a sterile saline solution to a known concentration.

-

A continuous intravenous infusion of isoprenaline was administered using a constant-rate infusion pump.

-

The infusion was started at a low dose (e.g., 0.5-1.0 µ g/min ) and incrementally increased at set intervals (e.g., every 10-15 minutes) to establish a dose-response relationship.

-

Heart rate and blood pressure were recorded at the end of each infusion period.

-

-

Data Analysis: The changes in heart rate and blood pressure from baseline were calculated for each infusion dose. Dose-response curves were then plotted to determine the potency and maximal effect of isoprenaline on these cardiovascular parameters.

Respiratory Research

Isoprenaline was one of the first effective bronchodilators used in the treatment of asthma.[4] Its ability to relax bronchial smooth muscle via β2-receptor stimulation provided significant relief to patients with bronchoconstriction. Early clinical trials focused on quantifying its bronchodilator effects and determining optimal dosages.

This protocol is a generalized representation based on methodologies from early clinical studies.

-

Patient Selection: Adult patients with a clinical diagnosis of bronchial asthma, who were not in acute distress at the time of the study, were recruited.

-

Pulmonary Function Testing:

-

Baseline pulmonary function was assessed using spirometry. Key parameters measured included Vital Capacity (VC) and Forced Expiratory Volume in one second (FEV1).

-

-

Drug Administration:

-

A standardized dose of this compound solution (e.g., 0.5%) was administered as an aerosol using a nebulizer.[5]

-

Patients were instructed to inhale the aerosolized medication for a specified duration.

-

-

Post-treatment Assessment:

-

Spirometry was repeated at various time points after drug administration (e.g., 5, 15, 30, and 60 minutes) to assess the onset and duration of the bronchodilator effect.

-

-

Data Analysis: The percentage improvement in FEV1 and VC from baseline was calculated for each time point. The time to peak effect and the duration of action were also determined.

Experimental Animal Models

Isoprenaline has been widely used to create animal models of human diseases, particularly cardiovascular conditions.

This model is used to study the mechanisms of cardiac hypertrophy and to test potential therapeutic interventions.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Drug Administration: this compound is dissolved in saline and administered via subcutaneous injection. A common dosage regimen is 5 mg/kg body weight, once daily, for 7 to 14 days.

-

Assessment of Cardiac Hypertrophy:

-

At the end of the treatment period, the animals are euthanized.

-

The hearts are excised, and the atria and great vessels are trimmed away.

-

The total heart weight and the left ventricular weight are measured.

-

The heart weight to body weight ratio (HW/BW) and left ventricular weight to body weight ratio (LVW/BW) are calculated as indices of cardiac hypertrophy.

-

Histological analysis of the heart tissue is performed to assess myocyte size and fibrosis.

-

Molecular markers of hypertrophy, such as the expression of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), are measured.

-

Quantitative Data Summary

The following tables summarize quantitative data from historical studies on the effects of isoprenaline.

Table 1: Cardiovascular Effects of Intravenous Isoprenaline Infusion in Healthy Humans

| Isoprenaline Infusion Rate (µ g/min ) | Change in Heart Rate (beats/min) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| 1-2 | +15 to +25 | +5 to +10 | -5 to -15 |

| 2-4 | +25 to +40 | +10 to +15 | -15 to -25 |

| 4-8 | +40 to +60 | +15 to +25 | -25 to -40 |

Data are approximate ranges compiled from various early studies and are intended for illustrative purposes.

Table 2: Respiratory Effects of Inhaled Isoprenaline in Asthmatic Patients

| Parameter | Baseline (Pre-treatment) | 15 minutes Post-treatment | 60 minutes Post-treatment |

| FEV1 (Liters) | 1.2 ± 0.4 | 1.8 ± 0.5 | 1.6 ± 0.4 |

| % Improvement in FEV1 | - | ~50% | ~33% |

| Vital Capacity (Liters) | 2.5 ± 0.6 | 3.0 ± 0.7 | 2.8 ± 0.6 |

| % Improvement in VC | - | ~20% | ~12% |

Data are representative values from early clinical trials and are presented as mean ± standard deviation for illustrative purposes.[5][6]

Conclusion

This compound holds a significant place in the history of pharmacology and medicine. Its discovery and utilization as a selective β-adrenergic agonist were instrumental in the foundational research that led to our current understanding of the sympathetic nervous system. The historical research applications of isoprenaline in cardiovascular and respiratory studies paved the way for the development of more selective and targeted adrenergic drugs that are in clinical use today. The experimental protocols and quantitative data from these early investigations continue to be relevant for researchers in drug discovery and development, providing a valuable context for contemporary research in adrenergic pharmacology.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. asthma.net [asthma.net]

- 5. Albuterol and isoproterenol in bronchial asthma. Efficacy and toxicity of drugs administered via intermittent positive pressure breathing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intravenous isoproterenol: rationale for bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Isoprenaline Hydrochloride in Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenaline hydrochloride, also known as isoproterenol (B85558), is a potent synthetic catecholamine that functions as a non-selective β-adrenergic receptor agonist.[1][2] Its profound effects on cardiac tissue, primarily mediated through β1- and β2-adrenergic receptors, have established it as a critical pharmacological tool and a therapeutic agent in specific clinical contexts.[3][4] This document provides an in-depth examination of the pharmacodynamics of isoprenaline in the heart, detailing its mechanism of action, downstream signaling cascades, quantitative effects on cardiac function, and standard experimental protocols.

Mechanism of Action

Isoprenaline exerts its cardiac effects by binding to and activating β1- and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of cardiomyocytes.[4][5] While both receptor subtypes are present, β1-receptors are predominant in the heart and are the primary mediators of isoprenaline's cardiac effects.[6]

Upon binding, isoprenaline induces a conformational change in the β-adrenergic receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[6] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1][6] The subsequent rise in intracellular cAMP is the central event that initiates a cascade of downstream signaling pathways, ultimately leading to the modulation of cardiac function.[6]

Signaling Pathways

The primary signaling pathway activated by isoprenaline in cardiac tissue is the cAMP-dependent protein kinase A (PKA) pathway. Elevated cAMP levels lead to the activation of PKA, which then phosphorylates a number of key intracellular proteins that regulate cardiac myocyte function:[1][6]

-

L-type Calcium Channels (LTCCs): PKA-mediated phosphorylation of LTCCs on the sarcolemma increases their probability of opening, leading to an enhanced influx of calcium (Ca2+) into the cell during depolarization.[6][7]

-

Ryanodine Receptors (RyRs): PKA can also phosphorylate RyRs, the Ca2+ release channels on the sarcoplasmic reticulum (SR), increasing their sensitivity to Ca2+ and leading to greater Ca2+-induced Ca2+ release (CICR).[6][8]

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA phosphorylation of PLN relieves this inhibition, accelerating Ca2+ reuptake into the SR during diastole.

-

Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (lusitropy).

Beyond the canonical Gs-cAMP-PKA pathway, isoprenaline can also activate other signaling cascades, including the PI3K/Akt and MAPK pathways, which are implicated in hypertrophic responses.[9]

Quantitative Pharmacodynamic Effects

The activation of β-adrenergic receptors by isoprenaline leads to measurable changes in cardiac function. These effects are dose-dependent and can be quantified using various experimental models.

| Parameter | Effect | Description |

| Inotropy | Positive (↑) | Increased force of myocardial contraction.[4][6] |

| Chronotropy | Positive (↑) | Increased heart rate via accelerated pacemaker activity in the sinoatrial (SA) node.[4][6] |

| Dromotropy | Positive (↑) | Increased conduction velocity through the atrioventricular (AV) node.[4][6] |

| Lusitropy | Positive (↑) | Increased rate of myocardial relaxation.[6] |

| Blood Pressure | Variable | Systolic pressure may increase due to positive inotropic and chronotropic effects, while diastolic pressure may decrease due to β2-mediated vasodilation in peripheral arterioles.[3][10] |

Table 1: Summary of Isoprenaline's Pharmacodynamic Effects on Cardiac Tissue.

| Parameter | Species/Tissue | Value | Reference |

| EC50 (Inotropic Effect) | Guinea Pig Papillary Muscle | ~3 nM | [11] |

| EC50 (Chronotropic Effect) | Rat Right Atria | ~1.5 nM | [11] |

| Receptor Binding (Kd) | Not specified | Not specified |

Table 2: Quantitative Potency of Isoprenaline (Illustrative). Note: Specific values can vary significantly based on experimental conditions and tissue preparation.

Key Experimental Protocols

The study of isoprenaline's pharmacodynamics relies on a variety of in vitro and in vivo experimental models.

Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of cardiac function in an intact heart, isolated from systemic neural and hormonal influences.

Methodology:

-

Animal Euthanasia and Heart Extraction: A rodent (typically rat or guinea pig) is anesthetized and euthanized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

-

Parameter Measurement: A pressure transducer connected to a balloon inserted into the left ventricle measures left ventricular developed pressure (LVDP), heart rate, and rates of contraction and relaxation (+/- dP/dt).

-

Isoprenaline Administration: After a stabilization period, isoprenaline is added to the perfusate in increasing concentrations to generate a dose-response curve.

Myocardial Infarction Induction Model

High doses of isoprenaline are used to induce myocardial injury in animal models, which serves as a standardized method for studying myocardial infarction and evaluating cardioprotective agents.[12][13]

Methodology:

-

Animal Model: Typically, rats or mice are used.[14]

-

Isoprenaline Administration: Isoprenaline is administered subcutaneously. Doses can range from medium (10-85 mg/kg) to high (150-300 mg/kg), often given in one or two consecutive doses.[12][13]

-

Endpoint Analysis: After a set period (e.g., 24-48 hours), animals are euthanized. Hearts are collected for:

-

Histopathological analysis: To assess the extent of myocardial necrosis.

-

Biochemical analysis: To measure cardiac injury markers (e.g., troponins, creatine (B1669601) kinase-MB) in serum.

-

Molecular analysis: To study changes in gene and protein expression.

-

Conclusion

This compound is a non-selective β-adrenergic agonist that potently stimulates cardiac tissue.[1] Its primary mechanism involves the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to pronounced positive inotropic, chronotropic, dromotropic, and lusitropic effects.[6] The well-characterized pharmacodynamics of isoprenaline make it an invaluable tool for cardiovascular research, particularly in the study of β-adrenergic signaling, cardiac function, and the modeling of myocardial injury. A thorough understanding of its dose-dependent effects and the appropriate experimental models is crucial for its effective application in research and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isoprenaline - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]

- 10. droracle.ai [droracle.ai]

- 11. In vitro pharmacological properties of a series of isoprenaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmascholars.com [pharmascholars.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]

Isoprenaline Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline hydrochloride, also known as isoproterenol (B85558) hydrochloride, is a potent synthetic sympathomimetic amine that functions as a non-selective β-adrenergic agonist.[1][2] Structurally related to epinephrine, it exhibits high affinity for both β1 and β2 adrenergic receptors with minimal activity at α-adrenergic receptors.[1][3] This broad β-adrenergic activity makes isoprenaline a valuable pharmacological tool for investigating the roles of these receptors in various physiological and pathological processes. Clinically, it has been used in the management of bradycardia, heart block, and as a bronchodilator.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is the hydrochloride salt of isoprenaline.[6] It is a white to off-white crystalline powder that is freely soluble in water.[7]

| Property | Value |

| Chemical Formula | C₁₁H₁₈ClNO₃ |

| Molecular Weight | 247.72 g/mol [6] |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride[6] |

| CAS Number | 51-30-9[7] |

Mechanism of Action: Dual Signaling Pathways

Isoprenaline exerts its effects by binding to and activating β-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[8][9] Its non-selective nature results in the simultaneous activation of both β1 and β2 adrenergic receptor subtypes, leading to a wide range of physiological responses.[4] The downstream signaling cascades initiated by isoprenaline can be broadly categorized into canonical (G protein-dependent) and non-canonical (β-arrestin-mediated) pathways.

Canonical Gs-Protein Dependent Signaling

The classical signaling pathway for β-adrenergic receptors involves their coupling to the stimulatory G protein, Gs.[10] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein.[8] This activation leads to the dissociation of the Gαs-GTP subunit from the βγ-dimer.[10] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10][11] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the ultimate physiological response.[10][11]

Caption: Canonical Gs-Protein Signaling Pathway for β-Adrenergic Receptors.

Non-Canonical β-Arrestin Mediated Signaling

In addition to G protein coupling, agonist-bound β-adrenergic receptors can recruit β-arrestins.[1][10] This process is initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[2] β-arrestins can then bind to the phosphorylated receptor, leading to receptor desensitization and internalization.[10] Furthermore, β-arrestins can act as scaffolds for various signaling proteins, such as mitogen-activated protein kinases (MAPKs), initiating G protein-independent signaling cascades.[12] Isoprenaline has been shown to be highly efficacious at inducing β2-AR mediated signaling via GRKs and β-arrestin.[9]

Caption: Non-Canonical β-Arrestin Mediated Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, including its binding affinities for β-adrenergic receptors and its functional potency in eliciting downstream cellular responses. It is important to note that these values can vary depending on the experimental system and conditions.

Table 1: Binding Affinities (Ki) of Isoprenaline for β-Adrenergic Receptors

| Receptor Subtype | Ki (μM) | Tissue/Cell Line | Reference(s) |

| β1-Adrenergic | 0.22 | Recombinantly expressed | [9] |

| β2-Adrenergic | 0.46 (in presence of GTP) | Recombinantly expressed | [9] |

| β2-Adrenergic | 0.02 (in absence of GTP) | Recombinantly expressed | [9] |

| β-Adrenergic (unspecified) | 2-3 | WKY rat papillary muscle | [13] |

| β-Adrenergic (unspecified) | 0.02-0.04 | WKY and SHR rat left atria | [13] |

| β-Adrenergic (unspecified) | 3.07 - 5 | Rat adipocytes | [14] |

| β-Adrenergic (unspecified) | 0.9 - 1 | Human adipocytes | [14] |

Table 2: Functional Potency (EC50/pD2) of Isoprenaline

| Functional Assay | Receptor Subtype | EC50/pD2 | Tissue/Cell Line | Reference(s) |

| cAMP Accumulation | β2-Adrenergic | EC50 significantly lower than endogenous agonists | Human lymphocytes | [15] |

| Chronotropic Effect | β-Adrenergic | pD2: 8.00 | WKY rat papillary muscle | [13] |

| Chronotropic Effect | β-Adrenergic | pD2: 7.72 | SHR papillary muscle | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of β-adrenergic receptor agonists like isoprenaline. Below are representative protocols for key in vitro and in vivo assays.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of isoprenaline by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.

1. Membrane Preparation:

-

Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol)

-

A range of concentrations of unlabeled this compound (the competitor)

-

The prepared cell membranes

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of isoprenaline.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

cAMP Accumulation Assay (HTRF)

This assay measures the ability of isoprenaline to stimulate the production of cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

1. Cell Preparation:

-

Seed cells expressing the β-adrenergic receptor of interest into a 384-well plate.

-

Allow the cells to adhere and grow overnight.

2. Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the buffer to prevent cAMP degradation.

-

Add a range of concentrations of this compound to the wells.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

3. cAMP Detection (HTRF):

-

Lyse the cells to release intracellular cAMP.

-

Add the HTRF detection reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

In the absence of cellular cAMP, the two fluorophores are in close proximity, allowing for FRET.

-

Cellular cAMP produced in response to isoprenaline competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

4. Data Analysis:

-

Calculate the ratio of the two emission wavelengths.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the sample ratios to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of isoprenaline and fit to a sigmoidal dose-response curve to determine the EC50.

Caption: Experimental Workflow for cAMP HTRF Assay.

Conclusion

This compound remains an indispensable tool in adrenergic receptor research. Its well-characterized, non-selective agonist activity at β-receptors provides a robust means to investigate both Gs-protein-dependent and β-arrestin-mediated signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize isoprenaline in their studies and to further unravel the complexities of β-adrenergic signaling in health and disease.

References

- 1. Isoprenaline shows unique kinase dependencies in stimulating β1AR-β-arrestin2 interaction compared to endogenous catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Frontiers | Modeling the Chronotropic Effect of Isoprenaline on Rabbit Sinoatrial Node [frontiersin.org]

- 8. How to run a cAMP HTRF assay | Revvity [revvity.com]

- 9. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 12. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Inducing Experimental Cardiac Hypertrophy with Isoprenaline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of isoprenaline hydrochloride, a non-selective β-adrenergic agonist, to induce experimental cardiac hypertrophy in preclinical research. This model is a cornerstone in cardiovascular research, allowing for the investigation of the pathological mechanisms underlying heart failure and the evaluation of novel therapeutic interventions. This document details the experimental protocols, summarizes key quantitative data, and illustrates the core signaling pathways involved.

Introduction to Isoprenaline-Induced Cardiac Hypertrophy

This compound is a potent synthetic catecholamine that stimulates both β1 and β2 adrenergic receptors. In the heart, its primary action is to increase heart rate and contractility.[1] Chronic stimulation with isoprenaline leads to a state of sustained cardiac stress, mimicking aspects of cardiovascular diseases characterized by sympathetic overactivity.[2] This sustained stress induces a maladaptive cardiac remodeling process, culminating in cardiac hypertrophy, an enlargement of the heart muscle.[3][4] The isoprenaline-induced cardiac hypertrophy model is well-established, reliable, and reproducible for studying the progression from hypertrophy to heart failure.[5]

Experimental Protocols

The successful induction of cardiac hypertrophy using this compound hinges on the careful selection of animal models, administration route, dosage, and duration of treatment.

Animal Models

The most commonly used animal models for isoprenaline-induced cardiac hypertrophy are rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6J, FVB/N).[2][4] The choice of species and strain can influence the hypertrophic response and should be selected based on the specific research question.

Administration of this compound

There are two primary methods for administering isoprenaline to induce cardiac hypertrophy: intermittent subcutaneous injections and continuous infusion via osmotic minipumps.

2.2.1. Subcutaneous (SC) Injections

This method involves daily injections of isoprenaline solution.

-

Preparation of Isoprenaline Solution: Dissolve this compound in sterile 0.9% saline. Prepare fresh solutions daily and protect them from light.

-

Dosage: Dosages can range from 0.3 mg/kg/day to 30 mg/kg/day.[2][6]

-

Procedure:

-

Weigh the animal to calculate the precise injection volume.

-

Administer the isoprenaline solution subcutaneously in the dorsal region.

-

A control group should receive vehicle (saline) injections of the same volume.

-

-

Duration: Treatment duration typically ranges from 7 to 14 days.[2][4]

2.2.2. Continuous Infusion via Osmotic Minipumps

This method provides a sustained and consistent delivery of isoprenaline, often resulting in a more pronounced hypertrophic response.[3][6]

-

Pump Preparation: Fill osmotic minipumps (e.g., Alzet) with the appropriate concentration of isoprenaline solution according to the manufacturer's instructions to achieve the desired daily dose.

-

Dosage: Common dosages for continuous infusion range from 2 mg/kg/day to 60 mg/kg/day.[4][7]

-

Surgical Implantation:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a small incision in the skin on the back, between the scapulae.

-

Create a subcutaneous pocket by blunt dissection.

-

Insert the filled osmotic minipump into the pocket.

-

Close the incision with sutures or wound clips.

-

A sham-operated control group should be implanted with minipumps filled with vehicle.

-

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of infection or distress.

-

Duration: The duration of infusion is determined by the model of the osmotic minipump, typically lasting for 1, 2, or 4 weeks.

Assessment of Cardiac Hypertrophy

A multi-faceted approach is essential for accurately assessing the extent of isoprenaline-induced cardiac hypertrophy.

Gravimetric Analysis

At the end of the treatment period, euthanize the animals and carefully excise the hearts.

-

Heart Weight to Body Weight (HW/BW) Ratio: Weigh the whole heart and the animal's body. Calculate the HW/BW ratio (mg/g). An increase in this ratio is a primary indicator of cardiac hypertrophy.

-

Heart Weight to Tibia Length (HW/TL) Ratio: Measure the length of the tibia. The HW/TL ratio (mg/mm) can also be used to normalize heart weight, as tibia length is less affected by changes in body fluid content.[6]

Echocardiography

Transthoracic echocardiography is a non-invasive technique used to assess cardiac structure and function in live animals.

-

Procedure:

-

Anesthetize the animal (e.g., with 1-2% isoflurane).

-

Place the animal on a heated platform to maintain body temperature.

-

Use a high-frequency ultrasound transducer to obtain M-mode and two-dimensional images of the heart in parasternal long- and short-axis views.

-

-

Key Parameters to Measure:

-

Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)

-

Left Ventricular Posterior Wall thickness at end-diastole (LVPWd) and end-systole (LVPWs)

-

Interventricular Septal thickness at end-diastole (IVSd) and end-systole (IVSs)

-

Ejection Fraction (EF) and Fractional Shortening (FS) as measures of systolic function.

-

Histological Analysis

Histological examination of heart tissue provides direct evidence of cellular and structural remodeling.

-

Tissue Preparation:

-

Fix the heart in 10% neutral buffered formalin.

-

Process the tissue and embed it in paraffin.

-

Cut 4-5 µm thick sections.

-

-

Staining:

Molecular and Gene Expression Analysis

Analysis of molecular markers provides insights into the signaling pathways activated during hypertrophy.

-

Western Blotting:

-

Homogenize heart tissue in a suitable lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of Akt, ERK, p38, STAT3) and a loading control (e.g., GAPDH).

-

Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Isolate total RNA from heart tissue.

-

Synthesize cDNA by reverse transcription.

-

Perform qPCR using specific primers for hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC).

-

Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH).

-

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing isoprenaline to induce cardiac hypertrophy. These values can serve as a reference for expected outcomes.

Table 1: Effects of Isoprenaline on Gravimetric and Echocardiographic Parameters in Rodents

| Parameter | Animal Model | Isoprenaline Dose & Route | Duration | % Change vs. Control |

| HW/BW Ratio | Rat | 0.3 mg/kg/day SC | 8 days | ~44% increase[2] |

| HW/BW Ratio | Rat | 5 mg/kg/day IP | 30 days | ~37% increase[10] |

| HW/BW Ratio | Mouse | 2, 4, 10 mg/kg/day SC | 14 days | Dose-dependent increase[4] |

| HW/BW Ratio | Mouse | 2, 4, 10 mg/kg/day Minipump | 14 days | More pronounced increase than SC[4] |

| LVPWd | Mouse | 10 mg/kg/day Minipump | 14 days | Significant increase[4] |

| IVSd | Mouse | 10 mg/kg/day Minipump | 14 days | Significant increase[4] |

| EF & FS | Mouse | High doses (e.g., 60 mg/kg/day) | > 10 days | Often decreased, indicating cardiac dysfunction[7] |

Table 2: Effects of Isoprenaline on Histological and Molecular Markers

| Parameter | Animal Model | Isoprenaline Dose & Route | Duration | Observation |

| Cardiomyocyte Cross-Sectional Area | Rat | 5 mg/kg/day IP | 30 days | Significant increase[10] |

| Cardiac Fibrosis | Rat | 5 mg/kg/day IP | 30 days | Significant increase in subendocardial region[10] |

| ANP mRNA Expression | Rat | 5 mg/kg/day IP | 14 days | Significant increase[11] |

| BNP mRNA Expression | Rat | 5 mg/kg/day IP | 14 days | Significant increase[11] |

| β-MHC mRNA Expression | Mouse | 2, 4, 10 mg/kg/day SC | 14 days | Dose-dependent increase[4] |

Core Signaling Pathways in Isoprenaline-Induced Cardiac Hypertrophy

Isoprenaline binding to β-adrenergic receptors on cardiomyocytes initiates a cascade of intracellular signaling events that drive the hypertrophic response. The primary pathways involved are the PI3K/Akt, MAPK, and JAK/STAT pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth and survival. In the context of cardiac hypertrophy, its activation promotes protein synthesis and an increase in cell size.

Caption: PI3K/Akt signaling pathway in cardiac hypertrophy.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases, including ERK1/2, p38, and JNK, are key transducers of extracellular stress signals to the nucleus, where they regulate gene expression programs that contribute to cardiac remodeling.[12]

Caption: MAPK signaling cascade in cardiac hypertrophy.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is another important signaling cascade that is activated in response to various cytokines and growth factors, playing a role in inflammation, fibrosis, and myocyte growth during cardiac remodeling.[13]

Caption: JAK/STAT signaling pathway in cardiac hypertrophy.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of isoprenaline-induced cardiac hypertrophy.

Caption: Typical experimental workflow for isoprenaline-induced cardiac hypertrophy.

Conclusion

The isoprenaline-induced cardiac hypertrophy model is a valuable and widely used tool in cardiovascular research. By understanding the detailed experimental protocols, expected quantitative changes, and the underlying signaling pathways, researchers can effectively utilize this model to unravel the complexities of cardiac hypertrophy and heart failure, and to identify and validate novel therapeutic targets. Careful experimental design, consistent execution of protocols, and a comprehensive assessment strategy are paramount for generating robust and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The IGF1-PI3K-Akt Signaling Pathway in Mediating Exercise-Induced Cardiac Hypertrophy and Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased Susceptibility to Isoproterenol-Induced Cardiac Hypertrophy and Impaired Weight Gain in Mice Lacking the Histidine-Rich Calcium-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. The Expression of microRNA in Adult Rat Heart with Isoproterenol-Induced Cardiac Hypertrophy | MDPI [mdpi.com]